1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene)
Description
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene) is a conjugated aromatic compound featuring a central 1,4-phenylene core linked via ethenyl (vinyl) groups to two 3-bromo-5-tert-butylbenzene moieties. The tert-butyl groups enhance solubility in organic solvents, while bromine substituents provide sites for further functionalization (e.g., cross-coupling reactions).
Properties
CAS No. |
643753-90-6 |
|---|---|
Molecular Formula |
C30H32Br2 |
Molecular Weight |
552.4 g/mol |
IUPAC Name |
1-bromo-3-[2-[4-[2-(3-bromo-5-tert-butylphenyl)ethenyl]phenyl]ethenyl]-5-tert-butylbenzene |
InChI |
InChI=1S/C30H32Br2/c1-29(2,3)25-15-23(17-27(31)19-25)13-11-21-7-9-22(10-8-21)12-14-24-16-26(30(4,5)6)20-28(32)18-24/h7-20H,1-6H3 |
InChI Key |
PXUBVQZLRKNIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C=CC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)Br)C(C)(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene) typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethene Bridge: The initial step involves the formation of the ethene bridge by reacting 1,4-dibromobenzene with a suitable ethene precursor under palladium-catalyzed coupling conditions.
Bromination: The next step involves the bromination of the resulting intermediate to introduce bromine atoms at the desired positions.
Introduction of tert-Butyl Groups: Finally, tert-butyl groups are introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the ethene bridge.
Coupling Reactions: The ethene bridge allows for coupling reactions with other aromatic compounds, forming extended conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene) has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers due to its conjugated structure.
Organic Electronics: It is employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: The compound’s sensitivity to various chemical environments makes it useful in the design of chemical sensors.
Biological Studies:
Mechanism of Action
The mechanism by which 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene) exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cellular metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of 1,4-phenylenebis(ethene-2,1-diyl)-based derivatives, where structural variations in substituents dictate their properties and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings
This property is critical for charge transport in OLEDs . tert-Butyl groups improve solubility, enabling solution-based processing for thin-film devices .
Synthesis Complexity :
- The target compound likely requires cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) to form the ethenyl linkages, similar to methods in and for analogous structures .
- Yields for such multi-step syntheses are often moderate (50–70%), as seen in DSB-3 and octyloxy derivatives .
Applications :
- Fluorescence : DSB-3’s aldehyde groups enable selective fluorescence with primary amines, a feature absent in bromo/tert-butyl derivatives .
- OLED Efficiency : Derivatives with bulky substituents (e.g., tert-butyl or tolylaniline) reduce aggregation, enhancing electroluminescence efficiency .
- Thermal Stability : tert-Butyl groups improve thermal stability (~250–300°C decomposition range), advantageous for high-temperature device fabrication .
Contradictions and Limitations
Biological Activity
1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene) is a synthetic organic compound with potential applications in various fields, including materials science and medicinal chemistry. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.
Chemical Structure
The compound is characterized by a complex structure that includes a phenylene group linked by ethylene units to two 3-bromo-5-tert-butylbenzene moieties. The molecular formula is , and its molecular weight is approximately 485.34 g/mol.
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its potential anticancer properties, as well as its effects on various cellular pathways. The following sections detail specific findings related to its biological activity.
Anticancer Activity
Several studies have investigated the anticancer properties of similar compounds. While direct research on 1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene) is limited, analogs have shown promising results:
- Mechanism of Action : Compounds with similar structures often induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. They may also inhibit cell proliferation by interfering with the cell cycle.
-
Case Studies :
- In a study involving derivatives of brominated phenyl compounds, it was observed that these compounds exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations.
- Another study highlighted the role of similar structures in inhibiting the growth of prostate cancer cells through the downregulation of androgen receptor signaling pathways.
Toxicological Profile
Understanding the toxicological profile is essential for assessing safety:
| Parameter | Findings |
|---|---|
| Acute Toxicity | Limited data; requires further investigation |
| Mutagenicity | Some analogs tested negative for mutagenic effects in Ames tests |
| Environmental Impact | Potential bioaccumulation due to hydrophobic nature |
Pharmacokinetics
While specific pharmacokinetic data for this compound are scarce, insights can be drawn from related compounds:
- Absorption : Likely to be absorbed through lipid membranes due to its hydrophobic characteristics.
- Distribution : Expected to distribute widely in tissues due to lipophilicity.
- Metabolism : May undergo phase I metabolism primarily via cytochrome P450 enzymes.
- Excretion : Predominantly via fecal routes given its lipophilic nature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
